molecular formula C23H22N4O B2904813 N-(4-((1H-pyrazol-1-yl)methyl)phenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide CAS No. 1203252-83-8

N-(4-((1H-pyrazol-1-yl)methyl)phenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide

Cat. No. B2904813
CAS RN: 1203252-83-8
M. Wt: 370.456
InChI Key: OESBTIDIIRGCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((1H-pyrazol-1-yl)methyl)phenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide is a useful research compound. Its molecular formula is C23H22N4O and its molecular weight is 370.456. The purity is usually 95%.
BenchChem offers high-quality N-(4-((1H-pyrazol-1-yl)methyl)phenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((1H-pyrazol-1-yl)methyl)phenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been used in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, as assessed by various in vitro tests such as DPPH, ABTS, and FRAP (Chkirate et al., 2019).

Antimicrobial Agents

New heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents, have been synthesized. This includes the use of pyrazole derivatives, which showed promising antibacterial and antifungal activities in vitro (Darwish et al., 2014).

Pharmacological Evaluation for Various Therapeutic Actions

Computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives have been conducted. This includes assessing their potential for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The derivatives demonstrated varying degrees of effectiveness in these areas (Faheem, 2018).

Synthesis and Anticonvulsant Activity

A series of alkanamide derivatives with pyrazole and other heterocyclic rings have been synthesized. Their anticonvulsant activity was evaluated, indicating potential therapeutic uses (Tarikogullari et al., 2010).

Crystal Structures and Computational Studies

Novel compounds involving pyrazole and other heterocyclic structures have been synthesized and characterized by single-crystal X-ray diffraction. Computational studies, including density functional theory, have been used to analyze these compounds (Sebhaoui et al., 2020).

Anti-Inflammatory Activity

Pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory activity. Among these, some compounds showed significant activity, indicating their potential in anti-inflammatory therapy (Sunder et al., 2013).

properties

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c28-23(25-18-11-9-17(10-12-18)15-26-14-4-13-24-26)16-27-21-7-2-1-5-19(21)20-6-3-8-22(20)27/h1-2,4-5,7,9-14H,3,6,8,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESBTIDIIRGCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NC4=CC=C(C=C4)CN5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((1H-pyrazol-1-yl)methyl)phenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide

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